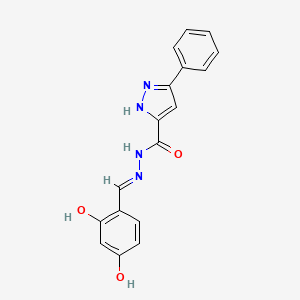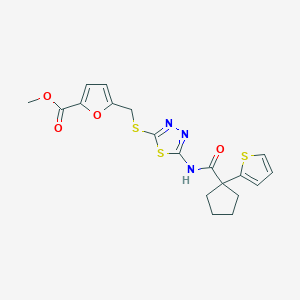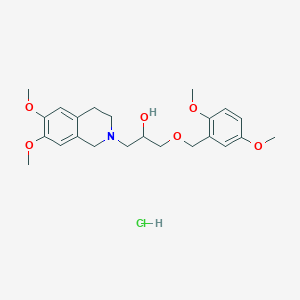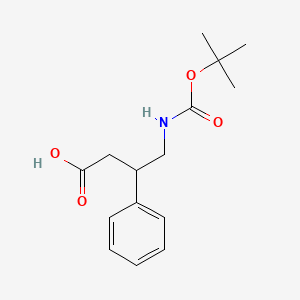
(E)-N'-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base compound derived from 2,4-dihydroxybenzaldehyde.
Preparation Methods
The synthesis of (E)-N’-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and recrystallized from ethanol to obtain the pure compound .
Chemical Reactions Analysis
(E)-N’-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine (C=N) group.
Hydrolysis: The Schiff base can be hydrolyzed back to its starting materials under acidic or basic conditions.
Scientific Research Applications
(E)-N’-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has been studied for various scientific research applications, including:
Antioxidant Activity: The compound has shown potential as an antioxidant, which can help in preventing oxidative stress-related diseases.
Antibacterial and Antifungal Activities: It has demonstrated significant antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition: The compound has been found to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are targets for treating neurodegenerative diseases.
DNA Interaction: Studies have shown that the compound can interact with DNA, indicating its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of (E)-N’-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals. Its enzyme inhibition activity is due to its binding to the active site of the enzyme, thereby preventing the enzyme from interacting with its natural substrate .
Comparison with Similar Compounds
(E)-N’-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique compared to other Schiff bases due to its specific structure, which includes both a pyrazole ring and a phenyl group. Similar compounds include:
(E)-N’-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with a p-tolyl group instead of a phenyl group.
2-((E)-{2-[(1E)-(2,4-Dihydroxybenzylidene)amino]phenyl}iminiomethyl)-5-hydroxyphenolate: This compound also contains a Schiff base derived from 2,4-dihydroxybenzaldehyde but has different substituents.
These similar compounds share some biological activities but differ in their specific interactions and efficacy due to structural variations.
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c22-13-7-6-12(16(23)8-13)10-18-21-17(24)15-9-14(19-20-15)11-4-2-1-3-5-11/h1-10,22-23H,(H,19,20)(H,21,24)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHCFAHHVZLVRU-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)


![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2994267.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2994268.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)
![[14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2994270.png)
![2-amino-2-[3-(methoxycarbonyl)phenyl]aceticacid,trifluoroaceticacid](/img/structure/B2994271.png)

![N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2994278.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2994279.png)

![2-[6-(3-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2994281.png)
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/new.no-structure.jpg)
